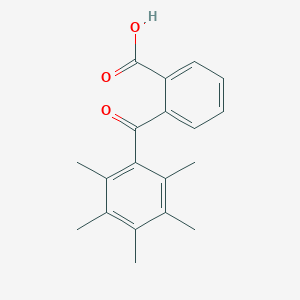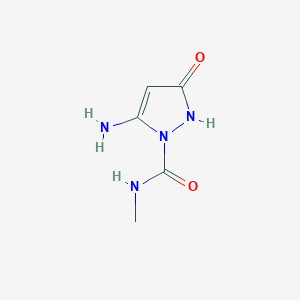
3-Amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Amberlyst-70, a heterogeneous catalyst, can also enhance the efficiency of the reaction and make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted pyrazole derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or dichloromethane under reflux conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
- N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
- 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
119768-96-6 |
|---|---|
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC名 |
3-amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-7-5(11)9-3(6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10) |
InChIキー |
WFWTVYZKHVSPKF-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=CC(=O)N1)N |
正規SMILES |
CNC(=O)N1C(=CC(=O)N1)N |
同義語 |
1H-Pyrazole-1-carboxamide,5-amino-2,3-dihydro-N-methyl-3-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


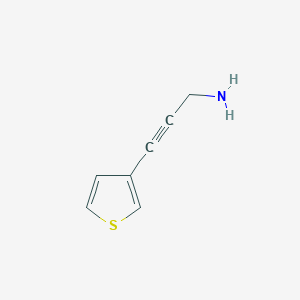
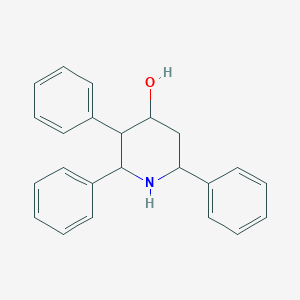
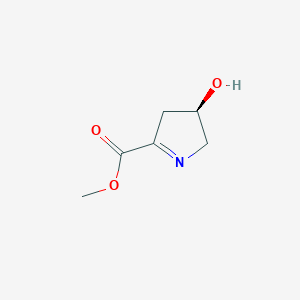
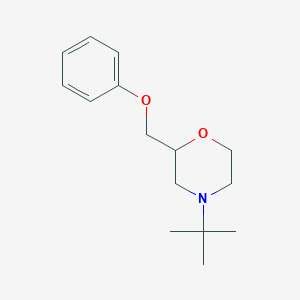



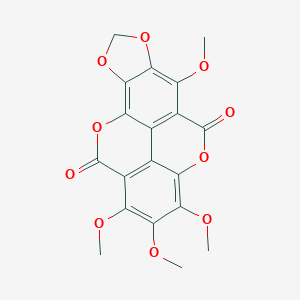
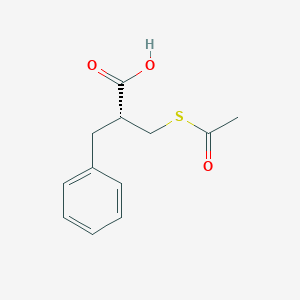
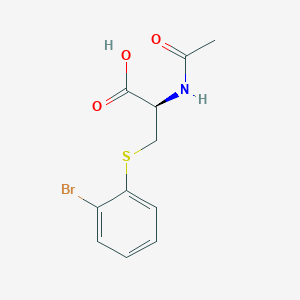
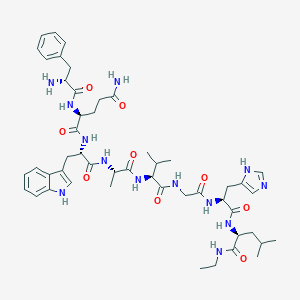
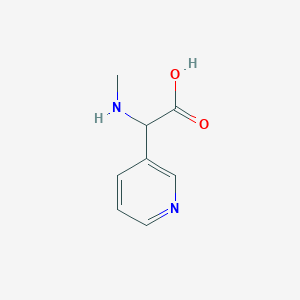
![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)
